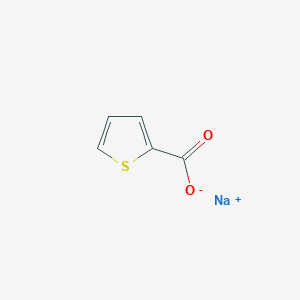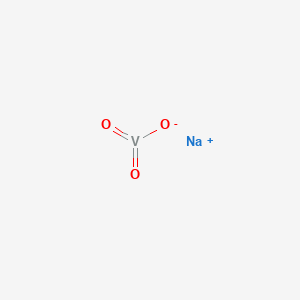
Nemalite
Übersicht
Beschreibung
Nemalite is a fibrous variant of the mineral brucite, which is composed of magnesium hydroxide (Mg(OH)₂). It is characterized by its fibrous structure and is relatively uncommon compared to other forms of brucite . This compound is known for its unique physical properties, including good environmental safety, acceptable mechanical performance, and low solubility in water .
Wirkmechanismus
Target of Action
Nemalite, also known as Magnesium Dihydroxide or Magnesiamaito, primarily targets the stomach and intestines. It acts as an antacid, neutralizing excess stomach acid, and as a laxative, promoting bowel movements .
Mode of Action
As an antacid, this compound neutralizes gastric acid by reacting with hydrochloric acid in the stomach to form magnesium chloride and water . This reduces symptoms associated with excess stomach acid, such as heartburn and indigestion.
As a laxative, this compound works by retaining water in the intestines. This increases the number of bowel movements and softens the stool, making it easier to pass .
Biochemical Pathways
This compound’s antacid action is part of the broader biochemical pathway of acid-base homeostasis in the body. By neutralizing stomach acid, it helps maintain the pH balance in the stomach .
The laxative action of this compound can be linked to the osmoregulation pathway. By retaining water in the intestines, it influences the osmotic balance, promoting bowel movements .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It acts locally in the gastrointestinal tract, where it neutralizes stomach acid and promotes bowel movements .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with excess stomach acid and constipation. By neutralizing stomach acid, it can alleviate heartburn, upset stomach, sour stomach, and acid indigestion . As a laxative, it provides relief from occasional constipation .
Biochemische Analyse
Biochemical Properties
Magnesium Dihydroxide plays a crucial role in various biochemical reactions. It is involved in energy metabolism, stabilizing ribosomal association and activity to impact protein synthesis, and acting as a cofactor for photosynthetic enzyme activities . Biomolecules such as enzymes and proteins interact with Magnesium Dihydroxide, which can bind ATP to participate in energy metabolism .
Cellular Effects
Magnesium Dihydroxide has significant effects on various types of cells and cellular processes. It influences cell function by participating in critical biochemical pathways. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Magnesium Dihydroxide at the molecular level involves its interactions with biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium Dihydroxide change over time. It has been observed that Magnesium Dihydroxide displays increased water solubility and better bioavailability relative to pure resveratrol in the rabbit animal model .
Metabolic Pathways
Magnesium Dihydroxide is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels
Transport and Distribution
Magnesium Dihydroxide is transported and distributed within cells and tissues. Magnesium transporters are proteins that transport magnesium across the cell membrane . These transporters play a crucial role in the uptake of Magnesium Dihydroxide from the environment and the distribution of this vital element within the organism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nemalite can be synthesized through the exfoliation of brucite fibers into single nanofibers using dispersants such as dioctyl sodium sulfosuccinate (AOT) combined with mechanical agitation and ultrasonic dispersion . The nanofibers can then be modified using agents like stearic acid and (3-aminopropyl)triethoxysilane (γ-APS) to achieve desired properties .
Industrial Production Methods: Industrial production of this compound involves the extraction of brucite from natural deposits, followed by mechanical and chemical processing to obtain the fibrous form. The process includes grinding, exfoliation, and surface modification to enhance its compatibility with various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Nemalite undergoes several types of chemical reactions, including:
Dehydration: When heated, this compound decomposes to form periclase (MgO) and water.
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Dehydration: Typically occurs at temperatures just above 300°C.
Oxidation and Reduction: Specific reagents and conditions depend on the target reaction, but common reagents include oxidizing agents like oxygen and reducing agents like hydrogen.
Major Products:
Dehydration: Produces periclase (MgO) and water.
Other Reactions: Products vary based on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Nemalite has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant and as a raw material for producing magnesium metal.
Biology: Its low cytotoxicity makes it suitable for various biological applications.
Medicine: Potential use in medical materials due to its biocompatibility.
Industry: Employed in cement-based composite materials, polymer composites, and as a dispersion agent.
Vergleich Mit ähnlichen Verbindungen
Brucite: The parent mineral of nemalite, composed of magnesium hydroxide (Mg(OH)₂).
Chrysotile: Another fibrous mineral, often compared with this compound due to its similar fibrous structure.
Comparison:
Brucite vs. This compound: While both are forms of magnesium hydroxide, this compound’s fibrous structure gives it unique properties such as better mechanical performance and lower solubility.
Chrysotile vs. This compound: this compound has significant advantages over chrysotile, including lower cytotoxicity and simpler composition.
This compound stands out due to its unique combination of properties, making it a valuable material in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
magnesium;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHJTEIRLNZDEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(OH)2, H2MgO2 | |
| Record name | magnesium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049662 | |
| Record name | Magnesium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.320 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |
| Record name | Magnesium hydroxide (Mg(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.36 g/mL | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The suspension of magnesium hydroxide is ingested and enters the stomach. According to the amount ingested, the magnesium hydroxide will either act as an antacid or a laxative. Through the ingestion of 0.5-1.5 grams (in adults) the magnesium hydroxide will act by simple acid neutralization in the stomach. The hydroxide ions from the magnesium hydroxide suspension will combine with the acidic H+ ions of the hydrochloric acid made by the stomachs parietal cells. This neutralization reaction will result in the formation of magnesium chloride and water. Through the ingestion of 2-5 grams (in adults) the magnesium hydroxide acts as a laxative in the colon. The majority of the suspension is not absorbed in the intestinal tract and will create an osmotic effect to draw water into the gut from surrounding tissues. With this increase of water in the intestines, the feces will soften and the intraluminal volume of the feces will increase. These effects still stimulate intestinal motility and induce the urge to defecate. Magnesium hydroxide will also release cholecystokinin (CKK) in the intestines which will accumulate water and electrolytes in the lumen and furthermore increase intestinal motility., COMPD IS PRACTICALLY INSOL, & SOLUTION IS NOT EFFECTED UNTIL HYDROXIDE REACTS WITH HYDROCHLORIC ACID TO FORM MAGNESIUM CHLORIDE. ...MG(OH)2 INCREASES LOWER-ESOPHAGEAL SPHINCTER PRESSURE & ACID SECRETION IN HEIDENHAIN POUCHES., Laxatives containing magnesium cations or phosphate anions are commonly called saline laxatives. Their cathartic action is believed to result from osmotically mediated water retention, which then stimulates peristalsis. However, other mechanisms may contribute to their effects, including the production of inflammatory mediators. It also has been suggested that magnesium containing laxatives stimulate the release of cholecystolkinin, which leads to intraluminal fluid and electrolyte accumulation as well as to increased intestinal motility. /Saline laxatives, including magnesium hydroxide/ | |
| Record name | Magnesium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous powder, White, hexagonal crystals, Granules | |
CAS No. |
1317-43-7, 1309-42-8 | |
| Record name | Brucite (Mg(OH)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium hydroxide (Mg(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium hydroxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
350 °C (decomposes) | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















